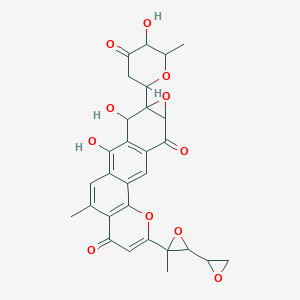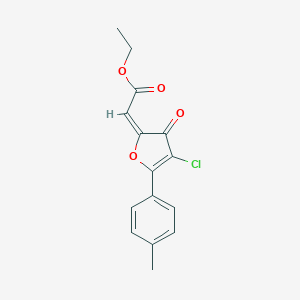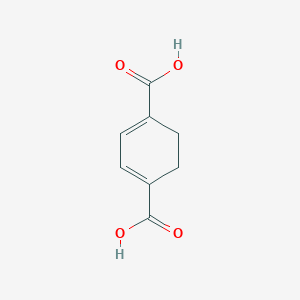
Carboxyatractylate
描述
准备方法
合成路线和反应条件: 羧基苍术苷 (钾盐) 通常从植物苍术中分离出来。 制备过程包括从植物材料中提取化合物,然后使用高效液相色谱 (HPLC) 等技术进行纯化,以达到 ≥98% 的纯度 .
工业生产方法: 羧基苍术苷 (钾盐) 的工业生产涉及从苍术中进行大规模提取,然后进行纯化过程以确保高纯度和一致性。 然后将化合物配制成稳定的钾盐形式,用于各种应用 .
化学反应分析
反应类型: 羧基苍术苷 (钾盐) 主要发生与其对 ANT 的抑制功能相关的反应。 这些反应包括与线粒体内膜胞质侧 ANT 上的核苷酸结合位点结合,导致 ANT 的 c 构象稳定 .
常用试剂和条件: 该化合物通常用于水溶液中,实验目的的典型浓度范围为 1-5 µM . 它在标准实验室条件下稳定,可以在 -20°C 下储存以保持其活性 .
形成的主要产物: 羧基苍术苷 (钾盐) 与 ANT 相互作用的主要产物是抑制 ADP/ATP 交换,导致线粒体功能障碍和细胞凋亡 .
科学研究应用
羧基苍术苷 (钾盐) 在科学研究中具有广泛的应用:
作用机制
羧基苍术苷 (钾盐) 通过与线粒体内膜胞质侧的腺嘌呤核苷酸转位酶 (ANT) 结合而发挥作用 . 这种结合稳定了 ANT 的 c 构象,阻止了 ADP 和 ATP 在膜之间交换。 结果,通透性转变孔 (PTP) 打开,导致线粒体膜电位丧失,并诱导细胞凋亡 .
类似化合物:
独特性: 羧基苍术苷 (钾盐) 因其对 ANT 的高效力 and 选择性而独一无二。 其效力大约是苍术苷的十倍,被认为在抑制氧化磷酸化方面更有效 . 与苍术苷不同,羧基苍术苷的效果不会因增加腺嘌呤核苷酸浓度而逆转 .
相似化合物的比较
Atractyloside: Another inhibitor of ANT, but less potent compared to carboxyatractyloside (potassium salt).
Bongkrekic Acid: Similar to carboxyatractyloside in its inhibitory effects on ANT, but with different binding characteristics.
Uniqueness: Carboxyatractyloside (potassium salt) is unique due to its high potency and selectivity for ANT. It is approximately ten times more potent than atractyloside and is considered more effective in inhibiting oxidative phosphorylation . Unlike atractyloside, the effects of carboxyatractyloside are not reversed by increasing the concentration of adenine nucleotides .
属性
IUPAC Name |
15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33286-30-5 (di-potassium salt) | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865669 | |
| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35988-42-2 | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?
A: this compound binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].
Q2: What are the downstream effects of this compound binding to the AAC?
A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].
Q3: Does this compound's effect on mitochondria vary between tissues?
A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].
Q4: Can this compound induce uncoupling in mitochondria?
A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].
Q5: Can this compound affect the conformation of the ADP/ATP carrier?
A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.
Q7: Is there information available about this compound's material compatibility, stability, or catalytic properties within the provided research?
A7: The research papers primarily focus on the biological activity and mechanism of action of this compound in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.
Q8: How do structural modifications of this compound affect its activity?
A8: The research papers do not delve into specific structural modifications of this compound or their impact on its activity.
Q9: Can you provide information on the stability and formulation of this compound, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?
A9: The focus of the provided research papers is on the biochemical mechanisms of this compound's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.
Q10: How is this compound utilized in research to investigate mitochondrial function?
A10: CAT serves as a valuable tool for studying:
- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].
- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].
- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)









![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)
